Structural Differentiation from IKK-2 Inhibitor TPCA-1
Methyl (2-(4-fluorobenzamido)thiophene-3-carbonyl)carbamate differs from the potent IKK-2 inhibitor TPCA-1 in two key structural features: (i) the replacement of the 5-(4-fluorophenyl) group with a hydrogen at the thiophene 5-position, and (ii) the presence of a methyl carbamate at the 3-carbonyl instead of a primary amide. TPCA-1 exhibits an IC50 of 17.9 nM against human IKK-2, with >550-fold selectivity over other kinases and enzymes [1]. While the target compound's IKK-2 inhibitory activity has not been directly reported, the structural modifications suggest a different binding profile that may reduce kinase potency but potentially alter selectivity or off-target interactions [2][3].
| Evidence Dimension | In vitro IKK-2 enzyme inhibition |
|---|---|
| Target Compound Data | Not reported in identified primary literature |
| Comparator Or Baseline | TPCA-1: IC50 = 17.9 nM against IKK-2; >550-fold selectivity |
| Quantified Difference | Not quantifiable; structural differences predict distinct activity |
| Conditions | Recombinant human IKK-2 kinase assay |
Why This Matters
The structural distinction from TPCA-1 positions this compound as a unique tool for probing the contribution of the 5-aryl substituent and carbamate group to IKK-2 binding, which is valuable for SAR-driven drug discovery campaigns.
- [1] Podolin PL, et al. Attenuation of Murine Collagen-Induced Arthritis by a Novel, Potent, Selective Small Molecule Inhibitor of IκB Kinase 2, TPCA-1 (2-[(Aminocarbonyl)amino]-5-(4-fluorophenyl)-3-thiophenecarboxamide), Occurs via Reduction of Proinflammatory Cytokines and Antigen-Induced T Cell Proliferation. Journal of Pharmacology and Experimental Therapeutics. 2005;312(1):373-381. View Source
- [2] ASTRAZENECA AB. Thiophene carboxamides as inhibitors of the enzyme IKK-2. Patent WO2004018436A1. 2004. View Source
- [3] ASTRAZENECA AB. Thiophene-carboxamide derivatives and their use as inhibitors of the enzyme IKK-2. Patent US7572826B2. 2009. View Source
